molecular formula C20H45NSi B12662754 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- CAS No. 60197-38-8

1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl-

Cat. No.: B12662754
CAS No.: 60197-38-8
M. Wt: 327.7 g/mol
InChI Key: ATLPCEUDSXNCCT-UHFFFAOYSA-N
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Description

1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- is an organosilicon compound characterized by the presence of a propanamine backbone substituted with dihexylmethylsilyl and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- typically involves the reaction of 1-propanamine with dihexylmethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

    Substitution: Substituted products where the amine group is replaced by other functional groups.

Scientific Research Applications

1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- involves its interaction with molecular targets through its amine and silyl groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-Propanamine, 3-(diethoxymethylsilyl)-: Similar in structure but with ethoxy groups instead of hexyl groups.

    1-Propanamine, 3-(triethoxysilyl)-: Contains three ethoxy groups attached to the silicon atom.

Uniqueness

1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- is unique due to the presence of dihexylmethylsilyl and diethyl groups, which impart distinct chemical properties. These substitutions can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.

This detailed article provides a comprehensive overview of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60197-38-8

Molecular Formula

C20H45NSi

Molecular Weight

327.7 g/mol

IUPAC Name

3-[dihexyl(methyl)silyl]-N,N-diethylpropan-1-amine

InChI

InChI=1S/C20H45NSi/c1-6-10-12-14-18-22(5,19-15-13-11-7-2)20-16-17-21(8-3)9-4/h6-20H2,1-5H3

InChI Key

ATLPCEUDSXNCCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](C)(CCCCCC)CCCN(CC)CC

Origin of Product

United States

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